N-(1-(pyrazin-2-yl)ethyl)cyclopropanamine

Description

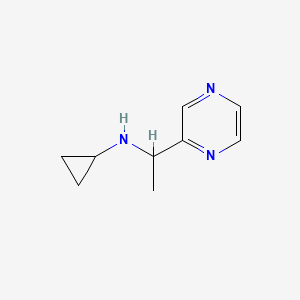

Structure

3D Structure

Properties

IUPAC Name |

N-(1-pyrazin-2-ylethyl)cyclopropanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3/c1-7(12-8-2-3-8)9-6-10-4-5-11-9/h4-8,12H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YALHAMIDHHOUIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=CN=C1)NC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure properties of N-(1-(pyrazin-2-yl)ethyl)cyclopropanamine

[1]

Executive Summary

N-(1-(pyrazin-2-yl)ethyl)cyclopropanamine constitutes a high-value pharmacophore scaffold in modern medicinal chemistry, particularly within the development of kinase inhibitors and GPCR ligands.[1] This molecule represents a strategic fusion of three distinct structural motifs: an electron-deficient pyrazine ring, a chiral ethyl linker , and a cyclopropylamine moiety.

This guide analyzes the molecule's utility as a " fragment-based" building block.[1] Its structural significance lies in the cyclopropyl group’s ability to modulate metabolic stability (blocking

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

Nomenclature & Identification[1][2]

-

IUPAC Name:

-[1-(pyrazin-2-yl)ethyl]cyclopropanamine[1] -

Molecular Formula:

[1] -

Molecular Weight: 163.22 g/mol [1]

-

Key Structural Features: Heteroaromatic core, Secondary amine, Chiral center (

position).

Calculated Physicochemical Properties

The following properties are critical for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior.

| Property | Value (Predicted) | Significance |

| LogP (Octanol/Water) | ~0.8 – 1.2 | Indicates moderate lipophilicity; likely good CNS penetration and oral bioavailability.[1] |

| TPSA (Topological Polar Surface Area) | ~38-45 Ų | Well within the range for blood-brain barrier (BBB) permeation (<90 Ų).[1] |

| pKa (Secondary Amine) | 8.2 – 8.7 | The cyclopropyl group lowers basicity compared to isopropyl analogs (pKa ~10.[1]5) due to increased |

| pKa (Pyrazine Nitrogen) | ~0.6 | Extremely weak base; remains unprotonated at physiological pH.[1] |

| H-Bond Donors (HBD) | 1 | The secondary amine hydrogen.[1] |

| H-Bond Acceptors (HBA) | 3 | Two pyrazine nitrogens + one amine nitrogen.[1] |

Structural & Conformational Analysis

Chirality and Stereochemistry

The molecule possesses a single chiral center at the ethyl linker position (

-

Enantiomers: The

- and -

Drug Development Implication: Asymmetric synthesis or chiral resolution is required.[1] The methyl group provides a "molecular anchor," restricting the conformational freedom of the amine relative to the aromatic ring, which often enhances potency by reducing the entropic penalty of binding.

The Cyclopropyl Effect

The cyclopropyl group is not merely a spacer; it is a bioisostere of the isopropyl group with unique electronic properties.

-

Ring Strain: ~27.5 kcal/mol.[1]

-

Electronic Modulation: The cyclopropyl ring can act as a

-electron donor, stabilizing adjacent positive charges (e.g., in metabolic intermediates), yet it sterically protects the nitrogen. -

Metabolic Blockade: Unlike an isopropyl group, the cyclopropyl group lacks an easily abstractable

-proton for cytochrome P450-mediated dealkylation, significantly extending half-life (

Synthetic Methodology

The most robust route to N-(1-(pyrazin-2-yl)ethyl)cyclopropanamine is via Reductive Amination .[1] This pathway minimizes side reactions and allows for the use of stable precursors.

Primary Synthetic Route (Reductive Amination)

Precursors: 2-Acetylpyrazine and Cyclopropylamine.[1]

Reagents: Titanium(IV) isopropoxide (

Figure 1: One-pot reductive amination strategy for the synthesis of the target molecule.

Protocol Validation (Self-Validating System)

-

Imine Formation Monitoring: The formation of the imine is often slow due to the electron-deficient pyrazine ring deactivating the carbonyl.[1] Use

to drive equilibrium.[1] Monitor by IR (disappearance of C=O stretch ~1690 cm⁻¹) or NMR.[1] -

Reduction Control: Add the reducing agent after imine formation is complete to avoid reducing the ketone to the alcohol (1-(pyrazin-2-yl)ethanol), which is a difficult-to-separate impurity.[1]

Reactivity & Metabolic Stability

Metabolic Hotspots

Understanding the degradation pathways is crucial for lead optimization.[1]

Figure 2: Predicted metabolic pathways.[1] N-oxidation is the primary clearance route.[1]

-

Pyrazine N-Oxidation: The nitrogen atoms in the pyrazine ring are susceptible to oxidation by CYPs, forming N-oxides.[1] This increases polarity and clearance.[1]

-

Cyclopropyl Stability: The cyclopropyl ring is generally resistant to oxidative dealkylation (unlike ethyl/isopropyl chains), making this moiety a "metabolic shield."

Chemical Reactivity[1]

-

Nucleophilicity: The secondary amine is moderately nucleophilic.[1] It can react with electrophiles (acyl chlorides, sulfonyl chlorides) to form amides/sulfonamides, which is the primary way this fragment is incorporated into larger drug molecules (e.g., kinase inhibitors).

-

Pyrazine Electrophilicity: The pyrazine ring is electron-deficient.[1] Under harsh conditions, it can undergo nucleophilic aromatic substitution (

) if a leaving group (like a halogen) were present, but in this structure, it is relatively stable.

Applications in Drug Discovery[6]

This specific scaffold is frequently observed in patent literature for:

-

Kinase Inhibitors: The pyrazine ring mimics the adenine ring of ATP, forming hydrogen bonds with the "hinge region" of kinases (e.g., CHK1, VEGFR).

-

GPCR Antagonists: The cyclopropylamine provides a rigid hydrophobic bulk that fits into lipophilic pockets of receptors (e.g., Melanin-concentrating hormone receptor 1).[1]

Bioisosteric Replacement Strategy:

References

-

Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules. (2023).[1][2] Discusses the pharmacodynamic advantages of pyrazine scaffolds. [1]

-

Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. PMC. (2022).[1][3] Detailed analysis of pyrazine reactivity and biological applications.

-

Cyclopropylamine. Wikipedia. General properties and metabolic advantages of the cyclopropylamine group in drugs like Simeprevir.

-

pKa Data Compiled by R. Williams. Organic Chemistry Data. Reference for pyrazine (pKa 0.[1]65) and amine ionization constants.[1]

-

Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)... PMC. (2023).[1] Demonstrates synthetic handling of pyrazine-ethyl-amine derivatives.

Sources

- 1. N-(1-(pyridin-3-yl)ethyl)cyclopropanamine | C10H14N2 | CID 16774552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of N-(1-(pyrazin-2-yl)ethyl)cyclopropanamine Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword

The landscape of modern drug discovery is characterized by an unceasing pursuit of novel chemical scaffolds that offer enhanced potency, selectivity, and improved pharmacokinetic profiles. Within this dynamic environment, nitrogen-containing heterocycles have consistently emerged as privileged structures, forming the core of numerous approved therapeutic agents.[1][2] Among these, the pyrazine ring system has garnered significant attention due to its versatile chemical reactivity and its presence in a wide array of biologically active molecules.[1][3][4] This guide delves into the burgeoning therapeutic potential of a specific class of pyrazine-containing molecules: N-(1-(pyrazin-2-yl)ethyl)cyclopropanamine derivatives .

This document is intended for researchers, medicinal chemists, and drug development professionals. It aims to provide a comprehensive technical overview of this promising class of compounds, moving beyond a mere recitation of facts to offer insights into the rationale behind their design, synthesis, and biological evaluation. We will explore their potential mechanisms of action, drawing parallels with related structural motifs, and outline key considerations for their future development as therapeutic agents.

The Pyrazine and Cyclopropanamine Scaffolds: A Synergy of Properties

The therapeutic promise of N-(1-(pyrazin-2-yl)ethyl)cyclopropanamine derivatives stems from the unique combination of its constituent chemical moieties: the pyrazine ring and the cyclopropanamine group.

-

The Pyrazine Core: Pyrazine is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. This arrangement endows the ring with distinct electronic properties, including the ability to act as a hydrogen bond acceptor, which is crucial for molecular recognition by biological targets.[1] The pyrazine nucleus is a common feature in a variety of pharmacologically active compounds, exhibiting a broad spectrum of activities including anticancer, antimicrobial, and anti-inflammatory effects.[1][3][4] Its metabolic stability and synthetic tractability further enhance its appeal as a central scaffold in drug design.

-

The Cyclopropanamine Moiety: The cyclopropyl group, a three-membered carbocyclic ring, is a fascinating and increasingly utilized component in medicinal chemistry. Its rigid, strained structure can impart conformational constraint on a molecule, leading to a more defined three-dimensional shape and potentially higher binding affinity for a target protein. The amine substituent provides a key point for interaction and further chemical modification. Notably, cyclopropylamine derivatives have been identified as potent inhibitors of key enzymes, such as histone demethylase KDM1A, highlighting their potential in epigenetic therapies.[5]

The combination of these two scaffolds in N-(1-(pyrazin-2-yl)ethyl)cyclopropanamine derivatives creates a unique chemical entity with the potential for novel biological activities and improved drug-like properties.

Synthetic Strategies: Building the Core Structure

The synthesis of N-(1-(pyrazin-2-yl)ethyl)cyclopropanamine derivatives can be approached through several strategic disconnections. A common and versatile method involves the coupling of a pre-functionalized pyrazine derivative with a suitable cyclopropanamine synthon.

A plausible and efficient synthetic route is outlined below. This multi-step synthesis prioritizes the use of readily available starting materials and employs robust chemical transformations.

Experimental Protocol: A Generalized Synthetic Approach

Step 1: Synthesis of the Pyrazole Intermediate (if applicable)

In some analogs, a pyrazole ring may be incorporated to extend the scaffold.[6] This can be achieved through a cyclization reaction between a diketone and a hydrazine derivative.[7]

-

Reaction: Condensation of a 1,3-diketone with a hydrazine derivative.

-

Rationale: This is a classic and high-yielding method for the formation of the pyrazole ring, a stable and versatile heterocyclic system.[7][8]

Step 2: Introduction of the Pyrazine Moiety

The pyrazine ring can be introduced via nucleophilic substitution or cross-coupling reactions.

-

Reaction: Palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig amination) between a halogenated pyrazine and a suitable coupling partner.[3]

-

Rationale: These reactions are highly efficient for forming carbon-carbon or carbon-nitrogen bonds, offering a high degree of control over the final structure.[3]

Step 3: Formation of the Ethyl Linker and Amine Precursor

An ethyl linker with a terminal functional group amenable to conversion to an amine is installed.

-

Reaction: Alkylation of a nitrogen atom on the pyrazine or an appended ring system with a protected 2-haloethylamine derivative.

-

Rationale: This introduces the flexible ethyl linker and a protected amine that can be deprotected in a subsequent step.

Step 4: Coupling with the Cyclopropylamine Moiety

The final step involves the formation of the amide or amine linkage with the cyclopropanamine.

-

Reaction: Reductive amination between a ketone precursor and cyclopropanamine, or amide coupling between a carboxylic acid and cyclopropanamine.

-

Rationale: Reductive amination is a robust method for forming secondary amines, while standard amide coupling protocols (e.g., using HATU or EDC) are highly efficient for creating the amide bond.

Pharmacological Properties and Potential Mechanisms of Action

The therapeutic potential of N-(1-(pyrazin-2-yl)ethyl)cyclopropanamine derivatives is likely to be diverse, given the broad bioactivity of the parent pyrazine scaffold. B[1]ased on existing literature for related compounds, several key mechanisms of action can be postulated.

Kinase Inhibition

Many nitrogen-containing heterocyclic compounds, including pyrazine derivatives, are known to function as kinase inhibitors. K[6]inases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The pyrazine moiety can engage in hydrogen bonding interactions within the ATP-binding pocket of kinases, while the cyclopropyl group can provide additional hydrophobic interactions and conformational rigidity to enhance binding affinity.

A potential signaling pathway that could be targeted is the MAP kinase pathway, which is frequently hyperactivated in cancer.

Caption: Postulated inhibition of the MAPK signaling pathway by a pyrazine derivative.

Epigenetic Modulation

The presence of the cyclopropanamine moiety suggests a potential for these derivatives to act as epigenetic modulators. As previously mentioned, certain cyclopropylamine-containing compounds are potent inhibitors of the lysine-specific demethylase 1 (LSD1/KDM1A). L[5]SD1 plays a crucial role in regulating gene expression by removing methyl groups from histones. Its inhibition can lead to the re-expression of tumor suppressor genes, making it an attractive target for cancer therapy.

The mechanism of LSD1 inhibition by tranylcypromine, a well-known cyclopropylamine-containing drug, involves the formation of a covalent adduct with the FAD cofactor in the enzyme's active site. It is plausible that N-(1-(pyrazin-2-yl)ethyl)cyclopropanamine derivatives could act through a similar mechanism.

Antimicrobial Activity

Pyrazine derivatives have a long history of use as antimicrobial agents. T[3][4]he first-line anti-tuberculosis drug, pyrazinamide, is a pyrazine carboxamide. T[4]he exact mechanism of action for many pyrazine-based antimicrobials is still under investigation, but it is believed that they can interfere with various cellular processes in bacteria and fungi, including cell wall synthesis, DNA replication, and metabolism. I[9][10]t is therefore highly probable that N-(1-(pyrazin-2-yl)ethyl)cyclopropanamine derivatives will exhibit antimicrobial properties.

Preclinical and Clinical Development Considerations

The successful translation of a promising chemical scaffold from the laboratory to the clinic requires careful consideration of its pharmacokinetic and toxicological properties.

Pharmacokinetics: ADME Profile

A comprehensive understanding of the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of these derivatives is critical.

| Parameter | Key Considerations | Potential Impact of the Scaffold |

| Absorption | Oral bioavailability, intestinal permeability. | The pyrazine ring can influence solubility and permeability. The overall lipophilicity will be a key determinant. |

| Distribution | Plasma protein binding, tissue penetration. | The volume of distribution will be influenced by the physicochemical properties of the specific derivative. |

| Metabolism | Hepatic metabolism (e.g., via cytochrome P450 enzymes). | The pyrazine ring and other substituents can be sites of metabolic modification. |

| Excretion | Renal or biliary clearance. | The route and rate of excretion will depend on the polarity and molecular weight of the metabolites. |

In vitro and in vivo studies, including Caco-2 permeability assays, metabolic stability assays with liver microsomes, and pharmacokinetic studies in animal models, will be essential to characterize the ADME properties of lead compounds.

[11]#### 4.2. Toxicology

A thorough toxicological evaluation is necessary to ensure the safety of any potential drug candidate. This includes:

-

Cytotoxicity: Assessment against a panel of normal cell lines to determine the therapeutic window.

-

Genotoxicity: Evaluation of the potential to cause DNA damage using assays such as the Ames test.

-

Cardiotoxicity: Screening for potential off-target effects on cardiac ion channels (e.g., hERG).

-

In vivo Toxicology: Studies in animal models to identify potential organ toxicities and to establish a maximum tolerated dose.

Future Research Directions and Conclusion

The N-(1-(pyrazin-2-yl)ethyl)cyclopropanamine scaffold represents a promising starting point for the development of novel therapeutic agents. The convergence of the biologically active pyrazine ring and the conformationally constraining cyclopropanamine moiety offers a unique opportunity to explore new chemical space and identify compounds with enhanced potency and selectivity.

Future research in this area should focus on several key aspects:

-

Library Synthesis and Screening: The synthesis and screening of a diverse library of derivatives will be crucial to establish clear structure-activity relationships (SAR). *[12][13] Target Identification and Validation: For active compounds, identifying the specific biological target(s) and validating their role in the observed phenotype will be a critical step.

-

Mechanism of Action Studies: Detailed mechanistic studies will be required to elucidate how these compounds exert their biological effects at the molecular level.

-

Optimization of ADME-Tox Properties: Lead compounds will need to be optimized to ensure they possess the necessary pharmacokinetic and safety profiles for clinical development.

References

- N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide. Google AI.

- QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiprolifer

- Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. PMC.

- Further insights into the SAR of α-substituted cyclopropylamine derivatives as inhibitors of histone demethylase KDM1A. PubMed.

- QSAR Studies of Some Pyrazines: Anti-Prolifer

- Pyrazoline Heterocyclic: a review. IJPSR (2009), Issue 1, Vol.

- Substituted N-(Pyrazin-2-yl)benzenesulfonamides; Synthesis, Anti-Infective Evaluation, Cytotoxicity, and In Silico Studies.

- Pyrazine – Knowledge and References. Taylor & Francis.

- Pharmacological activity and mechanism of pyrazines. PubMed.

- Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegener

- Recent advances in the therapeutic applic

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.

- Recent updates in medicinal chemistry and SAR profile of therapeutically important pyrazole hybrid analogues (2022-2025). PubMed.

- Recent Advances in the Synthesis of Pyrazole Deriv

- Substituted N-(Pyrazin-2-yl)benzenesulfonamides; Synthesis, Anti-Infective Evaluation, Cytotoxicity, and In Silico Studies. PMC.

- Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties. UNM Digital Repository.

- Pharmacokinetics of Biopharmaceuticals: Their Critical Role in Molecular Design. MDPI.

- Pharmacokinetics and Biodistribution of 16,16 dimethyl Prostaglandin E2 in Non-Irradiated and Irradiated Mice and Non-Irradi

- Synthesis and Pharmacological Activities of Pyrazole Deriv

Sources

- 1. Pharmacological activity and mechanism of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent updates in medicinal chemistry and SAR profile of therapeutically important pyrazole hybrid analogues (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Further insights into the SAR of α-substituted cyclopropylamine derivatives as inhibitors of histone demethylase KDM1A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. evitachem.com [evitachem.com]

- 7. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]

- 8. ijpsr.com [ijpsr.com]

- 9. researchgate.net [researchgate.net]

- 10. Substituted N-(Pyrazin-2-yl)benzenesulfonamides; Synthesis, Anti-Infective Evaluation, Cytotoxicity, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. QSAR Studies of Some Pyrazines: Anti-Proliferative Activity [elivapress.com]

The Emerging Potential of N-(1-(pyrazin-2-yl)ethyl)cyclopropanamine in Medicinal Chemistry: A Technical Guide

Abstract

The confluence of privileged scaffolds in a single molecular entity presents a compelling strategy in modern drug discovery. This technical guide delves into the medicinal chemistry potential of N-(1-(pyrazin-2-yl)ethyl)cyclopropanamine, a novel compound integrating the biologically versatile pyrazine core with the unique conformational and electronic properties of a cyclopropylamine moiety. While direct extensive research on this specific molecule is nascent, this paper will build a comprehensive profile by extrapolating from the well-established pharmacology of its constituent functional groups. We will explore its synthetic feasibility, postulate its potential therapeutic applications based on structure-activity relationships of related compounds, and provide a hypothetical framework for its biological evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore new chemical spaces in the pursuit of innovative therapeutics.

Introduction: The Rationale for N-(1-(pyrazin-2-yl)ethyl)cyclopropanamine

The pyrazine ring, a six-membered heterocycle with two nitrogen atoms, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds and approved drugs.[1][2] Its derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antitubercular effects.[1][3] The nitrogen atoms in the pyrazine ring are crucial for its biological interactions, often serving as hydrogen bond acceptors, which allows for fine-tuning of molecular interactions with biological targets.[4]

Concurrently, the cyclopropane ring has garnered significant interest in drug design. Its rigid structure introduces conformational constraints that can enhance binding affinity and selectivity for a target protein. Furthermore, the unique electronic properties of the cyclopropane ring can influence the metabolic stability and pharmacokinetic profile of a molecule.[5] The incorporation of a cyclopropylamine group, in particular, can modulate the basicity and lipophilicity of a compound, which are critical parameters for drug-like properties.

The novel structure of N-(1-(pyrazin-2-yl)ethyl)cyclopropanamine, therefore, represents a logical and intriguing convergence of these two powerful pharmacophores. This guide will provide a forward-looking analysis of its potential, grounded in the established principles of medicinal chemistry.

Synthetic Strategy and Characterization

Proposed Retrosynthetic Pathway

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. lifechemicals.com [lifechemicals.com]

- 3. Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. docentes.fct.unl.pt [docentes.fct.unl.pt]

The Pyrazine-Cyclopropanamine Motif: Strategic Bioisosterism in Epigenetic and Kinase Modulator Design

The following technical guide details the strategic application of pyrazine-cyclopropanamine motifs in modern drug discovery, focusing on their role in epigenetic modulation (LSD1) and kinase inhibition.

Executive Summary

The pyrazine-cyclopropanamine motif represents a high-value pharmacophore in medicinal chemistry, merging the electronic tunability of the pyrazine ring with the conformational rigidity and unique reactivity of the cyclopropylamine group. This guide analyzes its dual utility: first, as a mechanism-based "warhead" for Lysine-Specific Demethylase 1 (LSD1) inhibition, and second, as a privileged scaffold for ATP-competitive kinase inhibitors .

By replacing traditional phenyl or pyridine rings with pyrazine, researchers can significantly alter physicochemical properties—specifically lowering lipophilicity (

Part 1: The Epigenetic Application (LSD1 Inhibition)

The Tranylcypromine (TCP) Bioisostere Strategy

The primary application of the cyclopropylamine moiety is in the inhibition of LSD1 (KDM1A), an enzyme overexpressed in AML and small-cell lung cancer. The classic inhibitor, tranylcypromine (TCP) , contains a phenyl ring.

The Pyrazine Advantage:

Replacing the phenyl ring of TCP with a pyrazine ring (

-

Metabolic Stability: The electron-deficient pyrazine ring is less prone to oxidative metabolism (e.g., hydroxylation) compared to the electron-rich phenyl ring.

-

Acidity/Basicity Tuning: The pyrazine nitrogens lower the

of the adjacent amine, potentially improving membrane permeability by increasing the fraction of the neutral species at physiological pH. -

Selectivity: The heteroatoms provide additional vectors for hydrogen bonding with residues such as Asp555 or His564 in the LSD1 active site.

Mechanism of Action: Single-Electron Transfer (SET)

The efficacy of this motif relies on the unique reactivity of the strained cyclopropane ring. The mechanism is a suicide inhibition sequence:

-

Oxidation: The FAD cofactor in LSD1 oxidizes the amine to an iminium ion.

-

Ring Opening: The strained cyclopropyl ring undergoes a radical ring-opening.

-

Adduct Formation: The resulting radical forms a covalent bond with the C(4a) position of the FAD cofactor, permanently disabling the enzyme.

Visualization: LSD1 Inhibition Pathway

The following diagram illustrates the mechanism-based inactivation of LSD1 by the pyrazine-cyclopropanamine motif.

Caption: Mechanism-based inactivation of LSD1. The cyclopropyl ring acts as a 'suicide' warhead triggered by FAD-dependent oxidation.

Part 2: The Kinase Application (ATP-Competitive Inhibition)

The Hinge Binder Scaffold

In kinase drug discovery, the pyrazine ring often serves as the core scaffold binding to the hinge region of the ATP binding pocket.

-

Interaction: The pyrazine N1 or N4 acts as a hydrogen bond acceptor for the backbone NH of the hinge residues.

-

Role of Cyclopropylamine: Unlike in LSD1, here the cyclopropylamine does not undergo ring opening. Instead, it serves as a hydrophobic space filler . The rigid cyclopropyl group fits into the solvent front or specific hydrophobic pockets (e.g., the ribose binding pocket), locking the molecule in a bioactive conformation.

Case Study: KMU-1170

A prominent example is KMU-1170 , a multi-kinase inhibitor (targeting MAPK1, Lck, JAK3).[1]

-

Core Structure: 6-chloro-N-cyclopropylpyrazin-2-amine.[1][2]

-

SAR Insight: The cyclopropylamine at the C2 position provides optimal steric bulk, while the C6 chloride allows for further functionalization via Suzuki coupling to introduce aryl groups that extend into the deep hydrophobic pocket.

Part 3: Technical Protocols & Synthesis[3]

Synthesis of 6-Chloro-N-cyclopropylpyrazin-2-amine

This intermediate is the "master key" for accessing both LSD1 and kinase libraries. The following protocol is a self-validating

Reagents:

-

2,6-Dichloropyrazine (1.0 eq)

-

Cyclopropylamine (1.5 eq)

-

Potassium Carbonate (

, 2.0 eq)[1] -

Solvent: DMF (Anhydrous)

Step-by-Step Protocol:

-

Preparation: Charge a reaction vessel with 2,6-dichloropyrazine (e.g., 3.4 mmol) and anhydrous DMF (5.0 mL).

-

Base Addition: Add

(6.7 mmol) and stir at room temperature for 10 minutes to ensure suspension homogeneity. -

Nucleophile Addition: Add cyclopropylamine (5.1 mmol) dropwise. Note: Cyclopropylamine is volatile; use a syringe.

-

Reaction: Stir the mixture at Room Temperature for 12–16 hours.

-

Validation Point: Monitor via TLC (Hexane:EtOAc 4:1). The starting material spot (

) should disappear, replaced by the mono-substituted product (

-

-

Workup: Remove DMF in vacuo. Resuspend the residue in Dichloromethane (DCM) and filter through a Celite pad to remove inorganic salts.

-

Purification: Concentrate the filtrate. If necessary, purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexane).

-

Yield: Expect 70–85% of a pale yellow solid.

Quantitative Comparison of Scaffolds

The following table contrasts the pyrazine-cyclopropanamine motif with its phenyl analog (Tranylcypromine type).

| Feature | Phenyl-Cyclopropanamine (TCP) | Pyrazine-Cyclopropanamine | Impact on Drug Design |

| LogP (Lipophilicity) | High (~2.0 - 2.5) | Moderate (~1.0 - 1.5) | Pyrazine improves water solubility and reduces non-specific binding. |

| Metabolic Liability | High (Ring hydroxylation) | Low (Electron deficient) | Pyrazine extends half-life ( |

| H-Bonding | Donor only (Amine) | Donor + Acceptor (Ring N) | Pyrazine offers additional vectors for hinge binding (Kinases). |

| pKa (Amine) | ~8.5 - 9.0 | ~6.5 - 7.5 | Lower pKa improves passive permeability and reduces lysosomal trapping. |

Part 4: Synthetic Workflow Diagram

The following diagram outlines the divergent synthesis pathway from the core pyrazine intermediate to either Kinase or LSD1 inhibitors.

Caption: Divergent synthesis starting from 2,6-dichloropyrazine. Path A leads to bi-aryl kinase inhibitors; Path B optimizes the amine for epigenetic targets.

References

-

Cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors. Source: PubMed / NIH URL:[Link] Relevance: Establishes the structural basis for cyclopropylamine-heterocycle conjugates in LSD1 inhibition.

-

KMU-1170, a Novel Multi-Protein Kinase Inhibitor. Source: PubMed Central (PMC) URL:[Link] Relevance: Provides the specific synthesis protocol for 6-chloro-N-cyclopropylpyrazin-2-amine and validates its use in kinase inhibitor design.

-

Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors. Source: PubMed Central (PMC) URL:[Link] Relevance: Discusses the bioisosteric replacement strategies (phenyl to heteroaryl) to improve hERG and stability profiles.

-

Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review. Source: PubMed URL:[Link] Relevance: comprehensive review of pyrazine scaffolds in FDA-approved kinase inhibitors.

Sources

- 1. KMU-1170, a Novel Multi-Protein Kinase Inhibitor, Suppresses Inflammatory Signal Transduction in THP-1 Cells and Human Osteoarthritic Fibroblast-Like Synoviocytes by Suppressing Activation of NF-κB and NLRP3 Inflammasome Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WO2012129338A1 - Azole compounds as pim inhibitors - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Physicochemical Characterization of N-(1-(pyrazin-2-yl)ethyl)cyclopropanamine

Introduction

In the landscape of modern drug discovery, a thorough understanding of a compound's physicochemical properties is paramount. These characteristics are foundational to its pharmacokinetic and pharmacodynamic behavior, influencing everything from absorption and distribution to metabolic stability and target engagement. This guide provides an in-depth technical overview of the essential physicochemical characterization of the novel small molecule, N-(1-(pyrazin-2-yl)ethyl)cyclopropanamine.

This document is intended for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple listing of data points to provide a detailed rationale for methodological choices and a robust framework for the empirical determination of key parameters. The protocols described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data critical for advancing a potential drug candidate.

Molecular Structure and Identity

The subject of this guide is N-(1-(pyrazin-2-yl)ethyl)cyclopropanamine, a molecule featuring a pyrazine ring, a chiral ethyl-amine linker, and a cyclopropyl moiety. Its structure presents several features of interest for physicochemical analysis, including basic nitrogen atoms on the pyrazine ring and the secondary amine, which are expected to be key determinants of properties like pKa and solubility.

Table 1: Core Molecular Properties of N-(1-(pyrazin-2-yl)ethyl)cyclopropanamine

| Property | Value | Source |

| Molecular Formula | C₉H₁₃N₃ | Inferred from IUPAC Name |

| Molecular Weight | 163.22 g/mol | Calculated[1][2][3] |

| IUPAC Name | N-(1-(pyrazin-2-yl)ethyl)cyclopropanamine | - |

| SMILES | CC(c1cnccn1)NC2CC2 | - |

| Chemical Structure |  | - |

Determination of Acid Dissociation Constant (pKa)

Scientific Rationale

The acid dissociation constant, pKa, is a critical parameter that quantifies the extent of ionization of a molecule at a given pH. For N-(1-(pyrazin-2-yl)ethyl)cyclopropanamine, the presence of multiple basic nitrogen atoms means its ionization state will vary significantly within the physiological pH range. This directly impacts its solubility, membrane permeability, and potential for target binding. Accurate pKa determination is therefore a non-negotiable first step in its characterization.[4][5]

Two robust methods are presented: Potentiometric Titration, a gold-standard method, and UV-Vis Spectrophotometry, which is particularly useful for compounds with low solubility or requiring smaller sample amounts.[6][7]

Experimental Protocol: Potentiometric Titration

This method involves the stepwise addition of a titrant (acid or base) to a solution of the analyte and monitoring the resulting pH change.[4][8][9][10] The pKa is determined from the inflection point of the titration curve, which corresponds to the pH at which 50% of the ionizable group is protonated.[4][8]

1.2.1 Step-by-Step Methodology

-

Instrument Calibration: Calibrate a high-precision pH meter using standard aqueous buffers (e.g., pH 4, 7, and 10).[8]

-

Sample Preparation:

-

Accurately weigh and dissolve N-(1-(pyrazin-2-yl)ethyl)cyclopropanamine in a suitable solvent (e.g., methanol or water, depending on solubility).

-

Dilute the solution with water to a final concentration of approximately 1-5 mM.

-

To maintain a constant ionic strength throughout the titration, add a background electrolyte such as 0.15 M potassium chloride (KCl).[8]

-

-

Titration Setup:

-

Place the sample solution in a thermostatted vessel (e.g., at 25 °C).

-

Purge the solution with nitrogen gas for 5-10 minutes to remove dissolved carbon dioxide, which can interfere with the titration of basic compounds.[4]

-

Immerse the calibrated pH electrode and the tip of the automated burette into the solution. Ensure continuous stirring with a magnetic stir bar.

-

-

Titration Execution:

-

Titrate the solution with a standardized solution of 0.1 M hydrochloric acid (HCl).

-

The titrant should be added in small, precise increments, with the pH reading allowed to stabilize after each addition.

-

-

Data Analysis:

-

Plot the measured pH against the volume of titrant added.

-

Calculate the first and second derivatives of the titration curve to accurately identify the equivalence points.

-

The pH at the half-equivalence point(s) corresponds to the pKa value(s) of the compound.[8]

-

1.2.2 Causality and Self-Validation

-

Why use a background electrolyte? The ionic strength of the solution can influence the activity of ions, thereby affecting the measured pKa. Maintaining a constant ionic strength with KCl minimizes this variability.[8]

-

Why purge with nitrogen? Atmospheric CO₂ dissolves in water to form carbonic acid, which can be titrated along with the analyte, leading to inaccurate pKa determination for basic compounds.[4]

-

Trustworthiness: The protocol's validity is confirmed by the sharpness of the inflection points on the titration curve and the reproducibility of the pKa values across multiple runs.

Experimental Protocol: UV-Vis Spectrophotometry

This method is applicable if the compound possesses a chromophore close to the ionizable center, such that the protonated and deprotonated forms have distinct UV-Vis absorbance spectra.[11][12][13] The pKa is determined by measuring the absorbance at a specific wavelength across a range of pH values.

1.3.1 Step-by-Step Methodology

-

Wavelength Selection:

-

Record the UV-Vis spectrum of the compound in highly acidic (e.g., pH 1-2) and highly basic (e.g., pH 10-12) solutions to identify the spectra of the fully protonated and deprotonated species, respectively.

-

Select an analytical wavelength where the difference in absorbance between the two species is maximal.[12]

-

-

Sample Preparation:

-

Prepare a series of buffer solutions with known pH values spanning the expected pKa range (e.g., from pH 3 to 9).

-

Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO, methanol).

-

Add a small, constant volume of the stock solution to each buffer solution to achieve a final concentration that gives an absorbance reading in the optimal range (typically 0.3-1.0 AU). The use of a co-solvent like DMSO should be kept to a minimum (e.g., <2% v/v) to avoid significant shifts in the pKa value.[12]

-

-

Data Acquisition:

-

Measure the absorbance of each solution at the pre-determined analytical wavelength using a spectrophotometer.

-

-

Data Analysis:

Data Presentation

Table 2: pKa Determination Summary for N-(1-(pyrazin-2-yl)ethyl)cyclopropanamine

| Method | Predicted Ionizable Center | Determined pKa | Temperature (°C) | Ionic Strength (M) |

| Potentiometric Titration | Pyrazine N1/N4 | (Experimental Value) | 25 | 0.15 |

| Potentiometric Titration | Secondary Amine | (Experimental Value) | 25 | 0.15 |

| UV-Vis Spectrophotometry | Pyrazine N1/N4 | (Experimental Value) | 25 | 0.15 |

Determination of Lipophilicity (LogP/LogD)

Scientific Rationale

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial determinant of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. It is commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.[15][16] For ionizable compounds like N-(1-(pyrazin-2-yl)ethyl)cyclopropanamine, it is more relevant to measure the distribution coefficient (LogD) at a specific pH, typically physiological pH 7.4, as this reflects the partitioning of all ionic species present.[17]

Experimental Protocol: Shake-Flask Method (Gold Standard)

The shake-flask method directly measures the partitioning of a compound between n-octanol and an aqueous buffer.[15][17][18] While labor-intensive, it is considered the benchmark for accuracy.[15][17]

2.2.1 Step-by-Step Methodology

-

Solvent Preparation: Pre-saturate n-octanol with the aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) and vice-versa by mixing them vigorously for 24 hours and then allowing the phases to separate.[18]

-

Sample Preparation:

-

Prepare a stock solution of the compound in the pre-saturated aqueous buffer.

-

Add a known volume of this stock solution to a mixture of pre-saturated n-octanol and pre-saturated aqueous buffer in a separatory funnel or vial. The phase volume ratio can be adjusted based on the expected lipophilicity.

-

-

Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.[17]

-

Phase Separation: Centrifuge the mixture at a low speed to ensure complete separation of the two phases.

-

Quantification:

-

Carefully remove an aliquot from each phase.

-

Determine the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV or LC-MS/MS.

-

-

Calculation:

-

The distribution coefficient (D) is calculated as: D = [Concentration]ₙ₋ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ

-

LogD is the base-10 logarithm of D.

-

Experimental Protocol: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This high-throughput method estimates LogP/LogD based on the compound's retention time on a nonpolar stationary phase.[19][20][21] A correlation is established between the retention times of a set of standard compounds with known LogP values and their retention behavior.

2.3.1 Step-by-Step Methodology

-

System Setup:

-

Use a C18 reversed-phase column.

-

The mobile phase is typically a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).[20]

-

-

Calibration:

-

Select a set of 5-10 reference compounds with well-established LogP values that bracket the expected LogP of the test compound.

-

Inject each reference compound and record its retention time (tᵣ).

-

Determine the column dead time (t₀) by injecting an unretained compound (e.g., uracil).

-

Calculate the capacity factor (k) for each standard: k = (tᵣ - t₀) / t₀

-

Generate a calibration curve by plotting log(k) versus the known LogP values.[19][22]

-

-

Sample Analysis:

-

Inject the N-(1-(pyrazin-2-yl)ethyl)cyclopropanamine solution under the identical chromatographic conditions.

-

Measure its retention time and calculate its capacity factor, log(k).

-

-

LogP Calculation:

-

Interpolate the log(k) value of the test compound onto the calibration curve to determine its LogP.[19]

-

Visualization of LogP Determination Workflow

Caption: Workflows for LogP/LogD determination.

Data Presentation

Table 3: Lipophilicity Data for N-(1-(pyrazin-2-yl)ethyl)cyclopropanamine

| Method | pH | Determined Value | Comments |

| Shake-Flask | 7.4 | LogD = (Experimental Value) | Gold-standard measurement. |

| RP-HPLC | - | LogP = (Experimental Value) | High-throughput estimation. |

Determination of Aqueous Solubility

Scientific Rationale

Aqueous solubility is a fundamental property that dictates the maximum concentration of a drug that can be achieved in solution, which is a prerequisite for absorption.[23] Poor solubility can be a major impediment to drug development, leading to low bioavailability and formulation challenges.[24][25] Both kinetic and thermodynamic solubility are important. Kinetic solubility is relevant for high-throughput screening, while thermodynamic solubility represents the true equilibrium state and is crucial for later-stage development.[24][26]

Experimental Protocol: Shake-Flask Thermodynamic Solubility

This method determines the equilibrium solubility of a compound and is considered the definitive measure.[25][27]

3.2.1 Step-by-Step Methodology

-

Sample Preparation: Add an excess amount of the solid (crystalline) compound to a vial containing a known volume of the desired aqueous buffer (e.g., PBS at pH 7.4).[27][28]

-

Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure that equilibrium is reached.[24][28]

-

Sample Processing:

-

Quantification:

-

Dilute the clear filtrate with a suitable solvent.

-

Determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV or LC-MS/MS) against a calibration curve.[24]

-

-

Reporting: The solubility is reported in units such as µg/mL or µM.

Experimental Protocol: Kinetic Turbidimetric Solubility

This high-throughput method measures the point at which a compound, added from a DMSO stock solution, begins to precipitate in an aqueous buffer.[25]

3.3.1 Step-by-Step Methodology

-

Sample Preparation:

-

Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10-20 mM).

-

In a 96-well plate, add small volumes of the DMSO stock to the aqueous buffer (e.g., PBS pH 7.4) to create a series of concentrations.[29]

-

-

Incubation: Shake the plate at room temperature for a defined period (e.g., 2 hours).

-

Measurement: Measure the turbidity (light scattering) of each well using a plate reader (nephelometer) or by measuring absorbance at a high wavelength (e.g., 620 nm).[25]

-

Data Analysis: The kinetic solubility is defined as the concentration at which the turbidity signal significantly increases above the background, indicating the onset of precipitation.

Data Presentation

Table 4: Aqueous Solubility of N-(1-(pyrazin-2-yl)ethyl)cyclopropanamine at pH 7.4

| Solubility Type | Method | Determined Solubility (µg/mL) | Temperature (°C) |

| Thermodynamic | Shake-Flask | (Experimental Value) | 25 |

| Kinetic | Turbidimetric | (Experimental Value) | 25 |

Chemical and Photostability Assessment

Scientific Rationale

Chemical stability determines a drug's shelf-life and dictates its storage requirements.[30][31][32] Instability can lead to a loss of potency and the formation of potentially toxic degradation products. Photostability is a critical subset of this, assessing the compound's susceptibility to degradation upon exposure to light.[33][34] The International Council for Harmonisation (ICH) provides clear guidelines (Q1A for general stability and Q1B for photostability) that represent the industry standard for these assessments.[35][36][37]

Experimental Protocol: General Chemical Stability

This protocol assesses stability in aqueous solutions at different pH values and temperatures.

4.2.1 Step-by-Step Methodology

-

Sample Preparation:

-

Prepare solutions of the compound at a known concentration (e.g., 10 µM) in buffers of different pH values (e.g., pH 2, pH 7.4, and pH 9).

-

Dispense aliquots into vials.

-

-

Incubation:

-

Time Points: Analyze samples at specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours for short-term studies; longer for shelf-life determination).[32]

-

Analysis:

-

At each time point, quantify the remaining parent compound using a stability-indicating LC-MS/MS method. This method must be able to resolve the parent compound from any potential degradants.

-

Calculate the percentage of the compound remaining relative to the T₀ sample.

-

Experimental Protocol: Photostability (ICH Q1B)

This protocol evaluates the effect of light on the drug substance.[33][35][39]

4.3.1 Step-by-Step Methodology

-

Light Source: Use a light source that produces a combined visible and UV output conforming to ICH Q1B guidelines, such as a xenon or metal halide lamp.[39] The overall illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours/square meter.[36][39]

-

Sample Preparation:

-

Expose the solid drug substance, spread thinly in a chemically inert transparent container.[39]

-

Expose a solution of the drug substance in an inert solvent.

-

Prepare "dark" control samples, wrapped in aluminum foil, and store them under the same temperature and humidity conditions to separate light-induced degradation from thermal degradation.[39]

-

-

Exposure and Analysis:

-

Expose the samples to the light source.

-

At the end of the exposure period, analyze both the light-exposed and dark control samples for the appearance of degradants and for any change in potency using a validated, stability-indicating HPLC method.

-

Visualization of Stability Testing Logic

Caption: Decision logic for chemical and photostability testing.

Data Presentation

Table 5: Stability Profile Summary

| Condition | Time Point | % Parent Compound Remaining | Observations |

| Chemical Stability | |||

| pH 2, 40°C | 24 hours | (Experimental Value) | e.g., No significant degradation |

| pH 7.4, 40°C | 24 hours | (Experimental Value) | e.g., Minor degradation peak observed |

| pH 9, 40°C | 24 hours | (Experimental Value) | e.g., Significant degradation |

| Photostability | |||

| Solid, Light Exposed | End of Study | (Experimental Value) | e.g., Discoloration observed |

| Solution, Light Exposed | End of Study | (Experimental Value) | e.g., 15% degradation vs. dark control |

Conclusion

The comprehensive physicochemical characterization of N-(1-(pyrazin-2-yl)ethyl)cyclopropanamine, as outlined in this guide, provides the foundational data necessary for its rational progression in the drug discovery pipeline. By employing robust, validated methodologies for determining pKa, LogD, aqueous solubility, and stability, researchers can build a detailed profile of the molecule's behavior. This knowledge is indispensable for interpreting biological data, guiding formulation development, and ultimately, de-risking the path toward a potential therapeutic agent. The experimental frameworks provided herein are designed to ensure data integrity and to furnish the critical insights required by today's drug development professionals.

References

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from Creative Bioarray website.[8]

-

International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline: Stability Testing: Photostability Testing of New Drug Substances and Products Q1B.[33]

-

European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline.[34]

-

Mettler Toledo. (n.d.). Streamline pKa Value Determination Using Automated UV/Vis-Titration. Retrieved from Mettler Toledo website.[40]

-

Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry. Retrieved from Chemagination website.[11]

-

ECA Academy. (n.d.). FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. Retrieved from ECA Academy website.[35]

-

Babic, S., et al. (2007). Development of Methods for the Determination of pKa Values. PMC.[9]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from ECETOC website.[10]

-

Comas-Barceló, J., et al. (2014). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. PMC.[12]

-

WuXi AppTec. (2023, December 19). How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC). Retrieved from WuXi AppTec website.[19]

-

Q-Lab. (n.d.). Understanding ICH Photostability Testing. Retrieved from Q-Lab website.[36]

-

HMR Labs. (2024, April 8). ICH Stability Testing and appropriate validation of analytical procedures. Retrieved from HMR Labs website.[37]

-

University of California, Davis. (n.d.). pKa of a dye: UV-VIS Spectroscopy. Retrieved from UC Davis Chemistry Department.[13]

-

Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Retrieved from Encyclopedia.pub.[15]

-

IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. Retrieved from IKEV website.[39]

-

University of California, Davis. (n.d.). UV-Vis Spectrometry, pKa of a dye. Retrieved from UC Davis Chemistry Department.[14]

-

Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Retrieved from Enamine website.[24]

-

ResearchGate. (n.d.). LogP / LogD shake-flask method v1. [PDF document].[17]

-

DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from DergiPark.[4]

-

ResearchGate. (n.d.). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. [PDF document].[41]

-

AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from AMSbiopharma website.[30]

-

ACD/Labs. (n.d.). An Introduction to the Acid Dissociation Constant (pKa). Retrieved from ACD/Labs website.[6]

-

European Medicines Agency. (2025, April 30). ICH Q1 guideline on stability testing of drug substances and drug products.[31]

-

Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from Cambridge MedChem Consulting website.[16]

-

Mettler Toledo. (n.d.). Acid Dissociation Constant by Potentiometric Titration. Retrieved from Mettler Toledo website.[42]

-

Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from Sygnature Discovery website.[23]

-

ECETOC. (n.d.). Assessment of reverse-phase chromatographic methods for determining partition coefficients. Retrieved from ECETOC website.[22]

-

IVAMI. (n.d.). Stability testing of Pharmaceutical products based on ICH Guide. Retrieved from IVAMI website.[38]

-

European Medicines Agency. (n.d.). Q1A(R2) Stability Testing of new Drug Substances and Products.[32]

-

Andrés, A., et al. (2015). Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral and ionizable drugs. Talanta.[18]

-

Yamagami, C., et al. (2002). Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures. PubMed.[20]

-

Wikipedia. (n.d.). C9H13N3. Retrieved from Wikipedia.[1]

-

Takács-Novák, K., et al. (1997). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis.[43]

-

ResearchGate. (2017, October 12). Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. [PDF document].[7]

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved from BioDuro website.[44]

-

Işık, M., et al. (2021). Evaluating small molecule microscopic and macroscopic pKa predictions. eScholarship.[5]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70517, 1-(4-Pyridyl)piperazine. Retrieved from PubChem.[2]

-

Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from Protocols.io.[29]

-

Google Patents. (n.d.). US6548307B2 - Determination of logP coefficients via a RP-HPLC column. Retrieved from Google Patents.[21]

-

Creative Biolabs. (n.d.). Aqueous Solubility. Retrieved from Creative Biolabs website.[25]

-

SCM. (2025). pKa values — Tutorials 2025.1 documentation. Retrieved from SCM website.[45]

-

National Institute of Standards and Technology. (n.d.). 1-(2-Pyridyl)piperazine in NIST WebBook. Retrieved from NIST.[3]

-

UT Southwestern Medical Center. (n.d.). Aqueous Solubility Determination: Preclinical Pharmacology Core Lab. Retrieved from UT Southwestern.[28]

-

Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Retrieved from Charnwood Discovery website.

-

Protocols.io. (2025, May 25). In-vitro Thermodynamic Solubility. Retrieved from Protocols.io.[27]

-

WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing. Retrieved from WuXi AppTec website.[26]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 94459, 1-(2-Pyridyl)piperazine. Retrieved from PubChem.[46]

-

WebQC. (2025, August 1). Molecular Weight Calculator. Retrieved from WebQC.org.[47]

Sources

- 1. C9H13N3 - Wikipedia [en.wikipedia.org]

- 2. 1-(4-Pyridyl)piperazine | C9H13N3 | CID 70517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-(2-Pyridyl)piperazine [webbook.nist.gov]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. escholarship.org [escholarship.org]

- 6. acdlabs.com [acdlabs.com]

- 7. researchgate.net [researchgate.net]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 11. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 12. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ishigirl.tripod.com [ishigirl.tripod.com]

- 14. hi-tec.tripod.com [hi-tec.tripod.com]

- 15. encyclopedia.pub [encyclopedia.pub]

- 16. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 17. researchgate.net [researchgate.net]

- 18. diposit.ub.edu [diposit.ub.edu]

- 19. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 20. Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 22. ecetoc.org [ecetoc.org]

- 23. sygnaturediscovery.com [sygnaturediscovery.com]

- 24. enamine.net [enamine.net]

- 25. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 26. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 27. protocols.io [protocols.io]

- 28. Aqueous Solubility Determination: Preclinical Pharmacology Core Lab - UT Southwestern, Dallas, Texas [utsouthwestern.edu]

- 29. protocols.io [protocols.io]

- 30. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 31. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 32. ema.europa.eu [ema.europa.eu]

- 33. database.ich.org [database.ich.org]

- 34. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 35. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 36. Understanding ICH Photostability Testing | Q-Lab [q-lab.com]

- 37. hmrlabs.com [hmrlabs.com]

- 38. Stability testing of Pharmaceutical products based on ICH Guide (International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use) - IVAMI [ivami.com]

- 39. ikev.org [ikev.org]

- 40. mt.com [mt.com]

- 41. researchgate.net [researchgate.net]

- 42. mt.com [mt.com]

- 43. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 44. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 45. scm.com [scm.com]

- 46. 1-(2-Pyridyl)piperazine | C9H13N3 | CID 94459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 47. calculatorsoup.com [calculatorsoup.com]

An In-Depth Technical Guide to Predicting the Bioavailability of N-(1-(pyrazin-2-yl)ethyl)cyclopropanamine Analogs

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to predict the oral bioavailability of novel N-(1-(pyrazin-2-yl)ethyl)cyclopropanamine analogs. The strategic integration of computational, in vitro, and ex vivo methodologies is detailed to facilitate a robust and efficient evaluation process, ultimately enabling the selection of drug candidates with the highest potential for clinical success.

Introduction: The Critical Role of Bioavailability in Drug Discovery

Oral bioavailability, the fraction of an administered drug that reaches systemic circulation, is a pivotal parameter in determining the therapeutic efficacy and dosing regimen of a new chemical entity. Compounds with poor oral bioavailability often face challenges related to high inter-individual variability, potential for food effects, and the need for higher doses, which can lead to increased toxicity.[1][2] The pyrazine moiety, a nitrogen-containing heterocycle, is a common scaffold in medicinal chemistry, valued for its diverse biological activities.[3] However, such heterocyclic compounds can present unique challenges in terms of their absorption, distribution, metabolism, and excretion (ADME) profiles, which directly impact their bioavailability.[4][5]

This guide focuses on N-(1-(pyrazin-2-yl)ethyl)cyclopropanamine analogs, a class of compounds with potential therapeutic applications. A proactive and integrated approach to predicting bioavailability early in the discovery pipeline is essential to de-risk projects and allocate resources effectively. By combining predictive computational modeling with robust in vitro assays, a comprehensive understanding of a compound's potential in vivo behavior can be established.

A Multi-Pillar Approach to Bioavailability Prediction

A successful bioavailability prediction strategy does not rely on a single method but rather on the convergence of data from multiple orthogonal approaches. This guide outlines a tiered approach, beginning with high-throughput in silico screening to prioritize compounds, followed by more resource-intensive in vitro assays to confirm and refine predictions.

Caption: Integrated workflow for bioavailability prediction.

Pillar 1: In Silico Prediction – Computational First Pass

Computational, or in silico, modeling serves as a critical first step to rapidly assess the drug-like properties of a large number of analogs.[6][7] These methods are cost-effective and can provide early warnings for potential liabilities.

Quantitative Structure-Activity Relationship (QSAR) Models

QSAR models are powerful tools for predicting biological activity and pharmacokinetic properties based on the chemical structure of a compound.[8][9][10] For oral bioavailability, QSAR models are developed using large datasets of compounds with known bioavailability values.[11]

Rationale: By analyzing the structural features of the N-(1-(pyrazin-2-yl)ethyl)cyclopropanamine analogs, it is possible to predict their potential for good oral absorption. Key molecular descriptors to consider include lipophilicity (logP), molecular weight, polar surface area, and the number of hydrogen bond donors and acceptors.

Physicochemical Property Prediction

Fundamental physicochemical properties are strong determinants of a drug's absorption potential. Several properties should be computationally predicted for each analog.

Table 1: Key Physicochemical Properties for Bioavailability Prediction

| Property | Predicted Parameter | Importance in Bioavailability | Recommended Software/Server |

| Solubility | Aqueous Solubility (logS) | Poor solubility limits dissolution in the GI tract, a prerequisite for absorption.[12] | SwissADME, ChemAxon |

| Lipophilicity | LogP / LogD | Affects membrane permeability; a balance is required for optimal absorption. | SwissADME, StarDrop |

| Ionization | pKa | Influences solubility and permeability across different pH environments of the GI tract. | ChemAxon, MarvinSketch |

| Molecular Size | Molecular Weight (MW) | Larger molecules often exhibit lower permeability. | RDKit, MOE |

Pillar 2: In Vitro Assays – Experimental Validation

Following in silico prioritization, in vitro assays provide experimental data on key ADME processes that govern oral bioavailability: permeability and metabolic stability.

Permeability Assessment

The ability of a compound to pass through the intestinal epithelium is a critical step in oral absorption. Two primary assays are employed to assess this.

PAMPA is a high-throughput assay that models passive diffusion across an artificial lipid membrane.[13][14] It is a rapid and cost-effective way to rank compounds based on their passive permeability.[15][16]

Experimental Protocol: PAMPA

-

Plate Preparation: A 96-well filter plate is coated with a solution of lipids (e.g., lecithin in dodecane) to form an artificial membrane.

-

Compound Addition: The test compounds are added to a donor plate at a known concentration in a buffer solution (e.g., pH 5.0 to simulate the upper intestine).

-

Incubation: The filter plate is placed on top of the donor plate, and an acceptor plate containing buffer (e.g., pH 7.4) is placed on top of the filter plate, creating a "sandwich." The entire assembly is incubated at room temperature.

-

Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is determined using LC-MS/MS.

-

Permeability Calculation: The effective permeability (Pe) is calculated based on the change in concentration over time.

The Caco-2 assay utilizes a monolayer of human colorectal adenocarcinoma cells that differentiate to form a polarized epithelium resembling the small intestine. This model assesses not only passive diffusion but also active transport processes, including efflux mediated by transporters like P-glycoprotein (P-gp).[17] The pyrazine core in the analog series may be a substrate for efflux transporters, making this assay particularly relevant.[18][19]

Experimental Protocol: Caco-2 Permeability Assay

-

Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and monolayer formation.

-

Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

-

Bidirectional Transport Study: The test compound is added to either the apical (A) or basolateral (B) side of the monolayer. Samples are taken from the opposite chamber at various time points.

-

Quantification: The concentration of the compound in the collected samples is determined by LC-MS/MS.

-

Apparent Permeability (Papp) Calculation: The Papp is calculated for both A-to-B and B-to-A directions. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the compound is a substrate for active efflux.

Caption: Decision tree for permeability assessment.

Metabolic Stability Assessment

First-pass metabolism in the liver is a major determinant of oral bioavailability.[2] In vitro assays using liver fractions can predict the extent of hepatic clearance.

This assay measures the intrinsic clearance of a compound by Phase I metabolic enzymes, primarily cytochrome P450s (CYPs), which are abundant in microsomes.[20][21]

Rationale: The pyrazine ring is susceptible to metabolism by CYPs. This assay provides a rapid assessment of the metabolic lability of the N-(1-(pyrazin-2-yl)ethyl)cyclopropanamine analogs.

Experimental Protocol: Liver Microsomal Stability Assay

-

Incubation Mixture Preparation: A mixture containing liver microsomes (from human or relevant preclinical species), the test compound, and a buffer is prepared.

-

Initiation of Reaction: The metabolic reaction is initiated by the addition of NADPH, a necessary cofactor for CYP enzymes.

-

Time-Point Sampling: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a solvent like acetonitrile.

-

Quantification: The remaining concentration of the parent compound at each time point is determined by LC-MS/MS.

-

Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[22]

Hepatocytes contain both Phase I and Phase II metabolic enzymes and provide a more complete picture of hepatic metabolism.[23]

Rationale: This assay is used for compounds that show high stability in microsomes, as it can reveal metabolism by non-CYP enzymes or Phase II conjugation pathways.[2]

Experimental Protocol: Hepatocyte Stability Assay

The protocol is similar to the microsomal stability assay, but cryopreserved or fresh hepatocytes are used instead of microsomes, and the incubation times are typically longer.[20]

Table 2: Interpretation of In Vitro Metabolic Stability Data

| In Vitro Half-Life (t½) | Predicted In Vivo Hepatic Clearance | Implication for Oral Bioavailability |

| > 30 min | Low | High bioavailability likely, if permeability is good. |

| 10 - 30 min | Moderate | Moderate bioavailability may be achievable. |

| < 10 min | High | Low bioavailability likely due to high first-pass metabolism. |

Data Integration and Candidate Selection

The ultimate goal is to integrate the data from all pillars to make an informed decision on which analogs to advance. A candidate compound should ideally exhibit:

-

Favorable in silico properties: Adherence to drug-like guidelines (e.g., Lipinski's Rule of Five).

-

High in vitro permeability: High Papp in the Caco-2 assay with a low efflux ratio.

-

Good in vitro metabolic stability: A long half-life in liver microsomes and/or hepatocytes.

Compounds that meet these criteria have a higher probability of achieving adequate oral bioavailability in vivo. This integrated approach, grounded in authoritative methodologies and regulatory expectations, provides a robust framework for the successful development of N-(1-(pyrazin-2-yl)ethyl)cyclopropanamine analogs.[24][25][26][27][28]

References

-

Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. [Link]

-

Guidance for Industry on Bioavailability and Bioequivalence Studies for Orally Administered Drug Products-General Considerations; Availability - Federal Register. [Link]

-

QSAR Models for Predicting Oral Bioavailability and Volume of Distribution and Their Application in Mapping the TK Space of Endocrine Disruptors - MDPI. [Link]

-

Metabolic Stability - Frontage Laboratories. [Link]

-

Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments. [Link]

-

Metabolic Stability Assay Services - BioIVT. [Link]

-

Bioavailability and Bioequivalence Studies Submitted in NDAs or INDs — General Considerations | FDA. [Link]

-

Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]

-

QSAR Models for Predicting Oral Bioavailability and Volume of Distribution and Their Application in Mapping the TK Space of Endocrine Disruptors - PubMed. [Link]

-

Parallel Artificial Membrane Permeability Assay (PAMPA) - Evotec. [Link]

-

QSAR Models for Oral Bioavailability and Volume of Distribution and Their Application to the Mapping of the TK Space of Endocrine Disruptors | Request PDF - ResearchGate. [Link]

-

BA/BE Study Requirements For FDA Approval: Guidelines, Global Locations, Costs & Quality Standards - Credevo. [Link]

-

Advances in Computationally Modeling Human Oral Bioavailability - PMC - NIH. [Link]

-

QSAR Model for Drug Human Oral Bioavailability1 - ResearchGate. [Link]

-

Permeability and Transporters - Admescope. [Link]

-

Food-Effect Bioavailability and Fed Bioequivalence Studies. [Link]

-

Using in vitro ADME Data for Lead Compound Selection: An Emphasis on PAMPA pH 5 Permeability and Oral Bioavailability - PMC. [Link]

-

The importance of permeability screening in drug discovery process: PAMPA, Caco-2 and rat everted gut assays - ResearchGate. [Link]

-

Synthesis, Characterization, and Anticancer Evaluation of N-Heterocyclic Entities: ADME Profiling and In Silico Predictions - ResearchGate. [Link]

-

Caco-2 Permeability Assay - Evotec. [Link]

-

Guideline o the Investigation of Bioequivalence - EMA. [Link]

-

Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024) - PMC. [Link]

-

EMA adopts five product-specific bioequivalence guidelines. [Link]

-

in-silico predcition of admet properties and synthesis of novel antibacterial schiff bases derive. [Link]

-

Coordination chemistry of pyrazine derivatives analogues of PZA: design, synthesis, characterization and biological activity - RSC Publishing. [Link]

-

Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines - MDPI. [Link]

-

P-glycoprotein and its role in drug-drug interactions - ResearchGate. [Link]

-

P-glycoprotein and its role in drug-drug interactions - Australian Prescriber. [Link]

-

Design, Development, and In Silico Study of Pyrazoline-Based Mycobactin Analogs as Anti-Tubercular Agents - MDPI. [Link]

-

Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. [Link]

Sources

- 1. fda.gov [fda.gov]

- 2. Metabolic Stability • Frontage Laboratories [frontagelab.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Advances in Computationally Modeling Human Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sciensage.info [sciensage.info]

- 8. mdpi.com [mdpi.com]

- 9. QSAR Models for Predicting Oral Bioavailability and Volume of Distribution and Their Application in Mapping the TK Space of Endocrine Disruptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. PAMPA | Evotec [evotec.com]

- 14. admescope.com [admescope.com]

- 15. Using in vitro ADME Data for Lead Compound Selection: An Emphasis on PAMPA pH 5 Permeability and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]

- 18. Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. nuvisan.com [nuvisan.com]